molecular formula C14H14N2O4 B1519990 2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid CAS No. 1000933-03-8

2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid

Cat. No. B1519990
CAS RN: 1000933-03-8
M. Wt: 274.27 g/mol
InChI Key: UZCYJZNYWPMFAB-UHFFFAOYSA-N
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Description

The compound “2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid” is a chemical compound with a molecular weight of 288.3 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O4/c1-15-8-6-12(18)17(15)11-5-3-2-4-10(11)14(21)16(15)9-7-13(19)20/h2-5H,6-9H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and any charge or stereochemical information.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties could not be found.

Scientific Research Applications

Synthesis and Electronic Properties

The synthesis and study of pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline derivatives, which are structurally related to the compound , have been reported. These derivatives were prepared through a reaction involving 2-(1H-pyrazol-5-yl)anilines and ω-chloroketones using acetic acid, showcasing their potential in luminescence applications due to significant (π–π*) absorption spectra. The electronic and redox properties of these compounds suggest their usefulness in applications requiring luminescent materials (Acosta et al., 2017).

Antiviral and Biological Activities

Another study explored the synthesis of new (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, leading to derivatives with varying anti-Tobacco mosaic virus (TMV) activities. This research highlights the potential of quinazolinone derivatives in antiviral applications (Luo et al., 2012).

Anticancer Agents

The design, synthesis, and biological evaluation of α-aminophosphonates based on the quinazolinone moiety have been conducted, showing that some derivatives exhibit significant anticancer activities. This study underscores the therapeutic potential of quinazolinone derivatives against various cancer cell lines (Awad et al., 2018).

Structural Studies

Research on (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, related to the target compound, has been performed to understand their synthesis, structural conformations, and regioselectivity. These studies are fundamental in elucidating the molecular structures and potential applications of such compounds (Chui et al., 2004).

properties

IUPAC Name

2-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-14-7-6-11(17)16(14)10-5-3-2-4-9(10)13(20)15(14)8-12(18)19/h2-5H,6-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCYJZNYWPMFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid
Reactant of Route 2
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid
Reactant of Route 3
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid
Reactant of Route 5
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid
Reactant of Route 6
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid

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